
Benzyl 4-aminopiperidine-1-carboxylate
Overview
Description
Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1) is a piperidine derivative with the molecular formula C₁₃H₁₈N₂O₂ and a molar mass of 234.29 g/mol. It is a white to off-white crystalline powder with a melting point of 68°C and slight water solubility . Structurally, it features a piperidine ring substituted with an amino group at the 4-position and a benzyloxycarbonyl (Cbz) protecting group at the 1-position. This compound is widely utilized as a key intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and PET radiotracer development .
The Cbz group enhances stability during synthetic processes, making it a preferred scaffold for introducing functional modifications. No comprehensive toxicological or ecological data are available, necessitating stringent safety protocols during handling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The common preparation method for Benzyl 4-aminopiperidine-1-carboxylate involves reacting 4-aminopiperidine with benzylchloromethyl carboxylate (Cbz-Cl). The reaction typically occurs under mild conditions, and the product is purified through standard organic synthesis techniques .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of readily available raw materials and straightforward purification steps, making it cost-effective and efficient .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-aminopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Pharmaceuticals
BAPC serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly narcotic analgesics. Its derivatives have been explored for their potential in pain management due to their rapid onset and minimal accumulation effects during intravenous administration.
- Narcotic Analgesics : BAPC is involved in synthesizing compounds like remifentanil, which is known for its ultra-short action and reduced side effects compared to traditional opioids. The preparation of derivatives such as 1-benzyl-4-anilinopiperidine-4-carboxylic acid highlights its significance in developing new analgesic drugs .
Agrochemicals
In agrochemical formulations, BAPC acts as a building block for creating pesticides and herbicides. Its structure allows for modifications that enhance the efficacy and specificity of these chemicals against target pests while minimizing environmental impact.
Dyes and Pigments
BAPC is also utilized in the dye industry, where it serves as an intermediate for synthesizing various dyes and pigments. Its ability to form stable complexes with metal ions makes it valuable in producing vibrant colors for textiles and other materials.
Case Study 1: Synthesis of Remifentanil
A detailed study on the synthesis of remifentanil from BAPC demonstrated the efficiency of using this compound as an intermediate. The process involved several steps, including hydrocyanic acid addition and subsequent reactions with aniline under controlled conditions. The optimization of these steps resulted in high yields while minimizing waste and environmental impact .
Case Study 2: Agrochemical Development
Research into the application of BAPC in agrochemical formulations revealed its potential for enhancing the effectiveness of existing pesticides. By modifying the piperidine ring structure, researchers developed new compounds that exhibited improved pest resistance profiles without increasing toxicity levels to non-target organisms .
Comparative Data Table
Application Area | Specific Use | Benefits |
---|---|---|
Pharmaceuticals | Intermediate for narcotic analgesics | Rapid action, minimal side effects |
Agrochemicals | Building block for pesticides | Enhanced efficacy, reduced environmental impact |
Dyes and Pigments | Intermediate for dye synthesis | Stable complexes leading to vibrant colors |
Mechanism of Action
The mechanism of action of Benzyl 4-aminopiperidine-1-carboxylate involves its interaction with specific molecular targets. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin. This selectivity makes it useful in studying neurotransmitter pathways and developing treatments for neurological disorders .
Comparison with Similar Compounds
Benzyl 4-aminopiperidine-1-carboxylate belongs to a class of piperidine-carboxylate derivatives. Below is a detailed comparison with structurally related compounds:
Structural and Functional Differences
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS 99197-86-1) Structure: Contains a 3-ethoxy-3-oxopropyl substituent at the 4-position. Hazards: No known hazards, contrasting sharply with the skin/eye irritation risks of the target compound. Applications: Used in laboratory research without specialized safety protocols .
Benzyl 4-(aminomethyl)piperidine-1-carboxylate (CAS 157023-34-2) Structure: Features an aminomethyl group instead of a primary amino group at the 4-position. Applications: Limited to niche synthetic pathways, unlike the broader utility of the target compound .
Ethyl 4-amino-1-benzylpiperidine-4-carboxylate (CAS 84196-15-6) Structure: Ethyl ester at the carboxylate position and benzyl group at the 1-position. Physical State: Solid (similar to the target compound). Applications: Primarily used in medicinal chemistry for antimalarial and anticancer agent synthesis .
Physicochemical and Hazard Profiles
Stability and Reactivity
- The target compound requires storage under inert gas (nitrogen) to prevent degradation, unlike its liquid analogs, which are stable at ambient conditions .
- Reactivity with strong oxidizers and decomposition into toxic gases (e.g., CO, NOₓ) under combustion necessitates specialized firefighting measures .
Biological Activity
Benzyl 4-aminopiperidine-1-carboxylate (BAPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth exploration of its biological activity, including synthesis methods, mechanisms of action, and comparative analysis with similar compounds.
Biological Activities
1. Analgesic and Anti-inflammatory Effects
BAPC has shown promise as a potential analgesic and anti-inflammatory agent. Its structural similarity to other piperidine derivatives suggests that it may interact with neurotransmitter systems, particularly opioid receptors, influencing pain pathways and exhibiting neuroprotective effects. Preliminary studies indicate that BAPC can modulate pain perception effectively.
2. Hepatitis C Virus (HCV) Inhibition
Research has highlighted the utility of BAPC derivatives in inhibiting HCV replication. A study identified several small molecules based on the 4-aminopiperidine scaffold that demonstrated potent inhibitory effects on HCV assembly and release. These compounds showed synergistic effects when combined with existing antiviral drugs, indicating their potential as therapeutic agents against HCV .
The mechanisms through which BAPC exerts its biological effects are multifaceted:
- Opioid Receptor Interaction : BAPC may bind to opioid receptors, thereby modulating pain pathways.
- Inhibition of Viral Assembly : Research indicates that BAPC derivatives can disrupt the localization of viral proteins essential for HCV assembly, thereby reducing viral replication .
- Enzyme Modulation : BAPC acts as a precursor for synthesizing bioactive molecules that can inhibit various enzymes, influencing biochemical pathways critical for disease progression.
Comparative Analysis with Similar Compounds
To better understand the unique properties of BAPC, it is beneficial to compare it with structurally related compounds. The following table summarizes key characteristics:
Compound Name | Structural Features | Unique Biological Activities |
---|---|---|
Benzylpiperazine | Contains a piperazine ring | Different pharmacological profile; often recreational |
N-benzyl-4-piperidone | Lacks carboxylate functionality | Precursor in synthesizing various piperidine derivatives |
4-Aminopiperidine | Lacks benzyl substitution | More polar; less lipophilic compared to BAPC |
1-Benzyl-4-methylpiperidine | Methyl substitution at position 4 | Alters biological activity compared to BAPC |
This comparison highlights the distinctiveness of BAPC due to its combination of a benzyl group and carboxylic functionality, potentially enhancing its solubility and biological activity.
Case Studies and Research Findings
Numerous studies have investigated the biological activity of BAPC and its derivatives:
- Study on HCV Inhibition : A high-throughput screening identified BAPC derivatives as potent inhibitors of HCV replication with EC values around 2.57 μM . These compounds exhibited favorable pharmacokinetic properties in animal models.
- Analgesic Activity Assessment : Research has shown that compounds similar to BAPC can significantly reduce pain responses in animal models, suggesting its potential application in pain management therapies.
Future Directions
Given the promising biological activities exhibited by BAPC, future research could focus on:
- Mechanistic Studies : Further elucidating the precise mechanisms by which BAPC interacts with opioid receptors and viral proteins.
- Synthesis of Derivatives : Exploring modifications to enhance potency and selectivity against specific targets.
- Clinical Trials : Evaluating the safety and efficacy of BAPC in clinical settings for pain management and viral infections.
Q & A
Q. How should Benzyl 4-aminopiperidine-1-carboxylate be safely handled and stored in laboratory settings?
Basic Research Question
Methodological Answer:
- Handling Precautions : Avoid skin/eye contact and inhalation. Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles. Mechanical exhaust ventilation is required to minimize aerosol exposure .
- Storage Conditions : Store at 10–25°C under inert gas (nitrogen) in tightly sealed containers. Keep away from strong oxidizers and incompatible substances .
- Accidental Release : Collect spills in closed containers, ventilate the area, and dispose of waste via certified chemical incineration .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
Basic Research Question
Methodological Answer:
Q. What synthetic strategies are effective for preparing this compound?
Advanced Research Question
Methodological Answer:
- Route 1 : React 4-aminopiperidine with benzyl chloroformate in alkaline conditions (e.g., NaHCO₃) to protect the amine group. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
- Route 2 : Adapt the protocol for Benzyl 4-(benzylamino)piperidine-1-carboxylate (89% yield) using N-Cbz-4-piperidone and benzylamine under anhydrous conditions .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry and temperature (25–50°C) to improve yield .
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?
Advanced Research Question
Methodological Answer:
- Multi-Technique Validation : Combine ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm molecular identity. For crystalline samples, employ X-ray diffraction (SHELXL for refinement) .
- Software Tools : Use Mercury CSD for crystal structure visualization and packing analysis. Cross-reference with Cambridge Structural Database (CSD) entries for analogous piperidine derivatives .
- Case Study : If NMR signals overlap, apply 2D experiments (e.g., COSY, HSQC) or crystallize the compound to resolve ambiguities .
Q. What computational methods are suitable for studying the reactivity of this compound?
Advanced Research Question
Methodological Answer:
- Density Functional Theory (DFT) : Calculate molecular orbitals, electrostatic potentials, and reaction pathways (e.g., nucleophilic substitution at the carbamate group) using Gaussian or ORCA .
- Molecular Docking : Screen for biological targets (e.g., HDAC enzymes) using AutoDock Vina. Parameterize the force field with partial charges derived from quantum mechanics .
- Reactivity Predictions : Use ChemAxon or Schrödinger Suite to model hydrolysis kinetics under acidic/basic conditions .
Q. How can researchers assess the biological activity of this compound?
Advanced Research Question
Methodological Answer:
- In Vitro Assays : Test inhibition of histone deacetylases (HDACs) using fluorogenic substrates. Compare IC₅₀ values with known inhibitors (e.g., SAHA) .
- Toxicity Screening : Conduct MTT assays on human keratinocytes or hepatocytes (note: limited toxicological data is available; prioritize preliminary cytotoxicity studies) .
- Mechanistic Studies : Use SPR or ITC to measure binding affinity to target proteins. Pair with molecular dynamics simulations to explore binding kinetics .
Q. What purification techniques are optimal for isolating this compound?
Advanced Research Question
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate). Monitor fractions by TLC (Rf ~0.3 in 3:7 EA/Hex) .
- Recrystallization : Dissolve in warm ethanol (40–50°C) and cool to −20°C for crystal formation. Filter under reduced pressure .
- HPLC : Apply reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) for high-purity isolation (>98%) .
Properties
IUPAC Name |
benzyl 4-aminopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIQGSYCCNQAGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591251 | |
Record name | Benzyl 4-aminopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120278-07-1 | |
Record name | Benzyl 4-aminopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-1-carbobenzoxypiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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